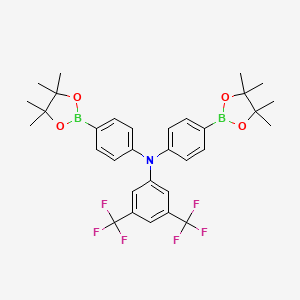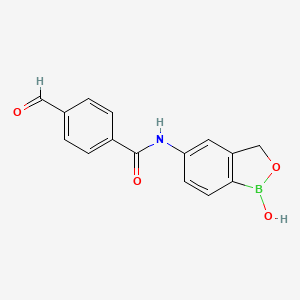
4-Formyl-N-(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Formyl-N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)benzamide is a complex organic compound that belongs to the class of benzoxaboroles. This compound is characterized by the presence of a formyl group, a hydroxy group, and a benzoxaborole moiety. Benzoxaboroles are known for their unique chemical properties and have been studied for various applications in medicinal chemistry and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of Benzoxaborole Core: The benzoxaborole core can be synthesized by reacting 2-aminophenol with boric acid under specific conditions to form the benzoxaborole ring.
Formylation: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the benzoxaborole is treated with a formylating agent such as DMF and POCl3.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity .
化学反応の分析
Types of Reactions
4-Formyl-N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted benzoxaboroles depending on the nucleophile used.
科学的研究の応用
4-Formyl-N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)benzamide has been studied for various scientific research applications, including:
Medicinal Chemistry: It has potential as an antimicrobial agent, particularly against mycobacterial infections.
Biological Research: The compound has been used in studies related to enzyme inhibition, particularly phosphodiesterase 4 (PDE4) inhibitors, which are relevant in the treatment of inflammatory diseases.
Materials Science: Benzoxaboroles, including this compound, have been explored for their potential use in the development of new materials with unique properties.
作用機序
The mechanism of action of 4-Formyl-N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)benzamide involves its interaction with specific molecular targets. One of the primary mechanisms is the inhibition of phosphodiesterase 4 (PDE4), an enzyme involved in the regulation of inflammatory responses. By inhibiting PDE4, the compound can reduce the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects . Additionally, it has been shown to interact with leucyl-tRNA synthetase, inhibiting its function and thereby exhibiting antimicrobial activity .
類似化合物との比較
Similar Compounds
Crisaborole: A benzoxaborole derivative used as a PDE4 inhibitor for the treatment of atopic dermatitis.
AN2728: Another benzoxaborole compound studied for its anti-inflammatory properties.
Uniqueness
4-Formyl-N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)benzamide is unique due to its specific structural features, including the formyl and hydroxy groups, which contribute to its distinct chemical reactivity and biological activity. Its ability to inhibit both PDE4 and leucyl-tRNA synthetase sets it apart from other similar compounds, making it a valuable candidate for further research in medicinal chemistry and drug development .
特性
CAS番号 |
627873-41-0 |
|---|---|
分子式 |
C15H12BNO4 |
分子量 |
281.07 g/mol |
IUPAC名 |
4-formyl-N-(1-hydroxy-3H-2,1-benzoxaborol-5-yl)benzamide |
InChI |
InChI=1S/C15H12BNO4/c18-8-10-1-3-11(4-2-10)15(19)17-13-5-6-14-12(7-13)9-21-16(14)20/h1-8,20H,9H2,(H,17,19) |
InChIキー |
CLWWLCLZHBSNGS-UHFFFAOYSA-N |
正規SMILES |
B1(C2=C(CO1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)C=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


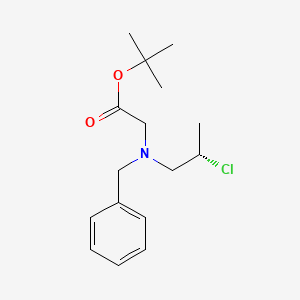

![2-({1-[(cyclohexylamino)methyl]-2-naphthyl}oxy)-N-(4-methylphenyl)acetamide](/img/structure/B13354694.png)
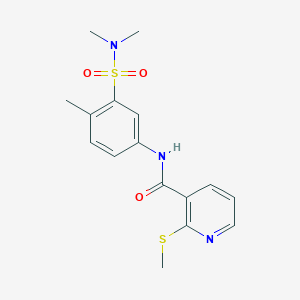
![Methyl 7-chlorobenzo[d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B13354710.png)
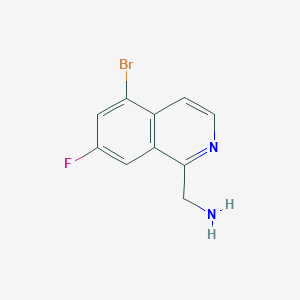
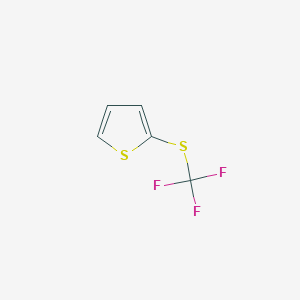
![(3S,4R)-4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)tetrahydrofuran-3-ol](/img/structure/B13354721.png)
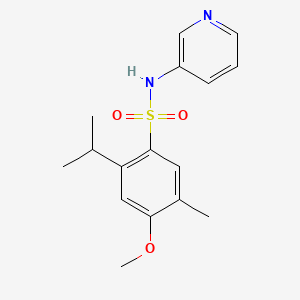
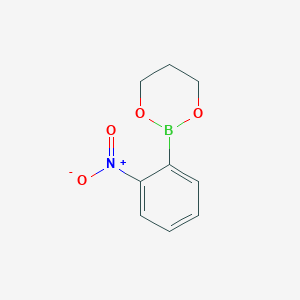
![1-Hydroxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-4-one](/img/structure/B13354745.png)
![(E)-2-(2-(Benzo[b]thiophen-2-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13354746.png)
![2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]-2-pyridinyl}sulfanyl)-N-phenylacetamide](/img/structure/B13354747.png)
